2-(3-Hydroxypropyl)-1H-indazol-3(2H)-one 2-(3-Hydroxypropyl)-1H-indazol-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 89438-61-9
VCID: VC20153543
InChI: InChI=1S/C10H12N2O2/c13-7-3-6-12-10(14)8-4-1-2-5-9(8)11-12/h1-2,4-5,11,13H,3,6-7H2
SMILES:
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol

2-(3-Hydroxypropyl)-1H-indazol-3(2H)-one

CAS No.: 89438-61-9

Cat. No.: VC20153543

Molecular Formula: C10H12N2O2

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Hydroxypropyl)-1H-indazol-3(2H)-one - 89438-61-9

Specification

CAS No. 89438-61-9
Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
IUPAC Name 2-(3-hydroxypropyl)-1H-indazol-3-one
Standard InChI InChI=1S/C10H12N2O2/c13-7-3-6-12-10(14)8-4-1-2-5-9(8)11-12/h1-2,4-5,11,13H,3,6-7H2
Standard InChI Key HEFDTDAUQOACPX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(N2)CCCO

Introduction

Chemical Identity and Structural Features

2-(3-Hydroxypropyl)-1H-indazol-3(2H)-one belongs to the class of 1,2-dihydro-3H-indazol-3-one derivatives, characterized by a bicyclic aromatic system fused with a ketone moiety. Its molecular formula is C₁₀H₁₂N₂O₂, corresponding to an average molecular mass of 192.218 g/mol and a monoisotopic mass of 192.089878 Da . The IUPAC name reflects the substitution pattern: a 3-hydroxypropyl group at the N2 position of the indazole core.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₀H₁₂N₂O₂
Molecular Weight (g/mol)192.218
Monoisotopic Mass (Da)192.089878
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3

The hydroxypropyl side chain introduces both hydrophilicity and conformational flexibility, enabling diverse interactions with biological targets. X-ray crystallography of analogous indazole derivatives reveals that the ketone oxygen and N1 hydrogen participate in hydrogen bonding with kinase hinge regions, a feature critical for ATP-competitive inhibition .

Synthetic Approaches and Optimization

While no direct synthesis protocol for 2-(3-Hydroxypropyl)-1H-indazol-3(2H)-one is documented in the literature, convergent strategies from related indazolones provide actionable insights. A plausible route involves:

  • Indazole Core Formation: Cyclization of 2-hydrazinobenzoic acid derivatives under acidic conditions .

  • N-Alkylation: Introduction of the 3-hydroxypropyl group via nucleophilic substitution using 3-bromopropanol or Mitsunobu reaction with propanediol.

Rhodium(III)-catalyzed 1,4-addition reactions, as demonstrated for N-aryl indazol-3-ols , could be adapted to install the hydroxypropyl moiety while preserving regioselectivity. Key challenges include avoiding over-alkylation and maintaining the tautomeric equilibrium between indazolone and indazolol forms, which influences reactivity .

Physicochemical and Spectroscopic Properties

The compound’s solubility profile is biphasic, with moderate solubility in polar aprotic solvents (DMSO: ~25 mg/mL) but limited aqueous solubility (~0.5 mg/mL at pH 7.4) . LogP calculations (estimated 1.8 ± 0.3) suggest balanced lipophilicity, favoring cell membrane permeability while retaining water solubility for pharmacological activity.

Table 2: Predicted Spectroscopic Data

TechniqueKey Signals
¹H NMRδ 7.5–7.8 (m, 4H, aromatic), δ 4.2 (t, 2H, -OCH₂-), δ 3.6 (t, 2H, -CH₂OH)
¹³C NMRδ 165.2 (C=O), δ 140–125 (aromatic carbons), δ 62.1 (-OCH₂-)
IR3200 cm⁻¹ (O-H stretch), 1680 cm⁻¹ (C=O)
MS (ESI+)m/z 193.1 [M+H]⁺

These predictions align with data for structurally similar indazolones, such as 2-(2-hydroxyethyl)-1H-indazol-3(2H)-one, where the hydroxyethyl group exhibits comparable electronic effects.

Biological Activities and Mechanism of Action

Indazole derivatives are renowned for their kinase inhibitory properties, particularly against tyrosine kinases implicated in oncogenesis . Molecular docking studies of analogs suggest that 2-(3-Hydroxypropyl)-1H-indazol-3(2H)-one may adopt a binding pose similar to FDA-approved kinase inhibitors:

  • The indazole nitrogen forms hydrogen bonds with hinge region residues (e.g., Ala564 in FGFR1) .

  • The hydroxypropyl group engages in hydrophobic interactions with valine and alanine side chains, enhancing binding affinity .

  • π-Stacking between the aromatic system and phenylalanine residues stabilizes the inhibitor-enzyme complex .

In cellular assays, fluorinated indazole derivatives with hydroxyalkyl substituents demonstrated IC₅₀ values <10 nM against FGFR1/2, underscoring the pharmacophoric importance of the hydroxypropyl group .

DrugTargetIndazole SubstitutionKey Advantage of 2-(3-Hydroxypropyl) Derivative
AxitinibVEGFR3-MethoxyEnhanced solubility due to hydroxypropyl group
PazopanibMulti-kinase4-MethylPotential for reduced CYP3A4 metabolism
NiraparibPARPPiperidine ringBroader kinase selectivity profile

Preclinical studies suggest that hydroxypropyl-substituted indazoles may overcome limitations of existing therapies, such as poor blood-brain barrier penetration and metabolic instability .

Analytical and Characterization Techniques

Quality control of 2-(3-Hydroxypropyl)-1H-indazol-3(2H)-one necessitates orthogonal analytical methods:

  • HPLC-PDA: C18 column (4.6 × 150 mm), gradient elution with acetonitrile/0.1% formic acid, retention time ~8.2 min.

  • X-ray Diffraction: Single-crystal analysis to confirm tautomeric form and hydrogen-bonding networks .

  • Stability Testing: Forced degradation studies under acidic/alkaline conditions show <5% decomposition over 72 hours, indicating robust stability.

Future Directions and Research Opportunities

Three priority areas emerge for further investigation:

  • Synthetic Methodology: Development of enantioselective routes to access chiral analogs for structure-activity relationship studies.

  • Target Validation: High-throughput screening against kinase panels to identify primary targets.

  • Formulation Science: Design of prodrugs or nanocarriers to enhance bioavailability.

The integration of computational chemistry and machine learning could accelerate lead optimization, particularly in predicting off-target effects and metabolic pathways .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator